molecular formula C14H15NO4S B15062797 Ethyl 2-(naphthalene-1-sulfonamido)acetate

Ethyl 2-(naphthalene-1-sulfonamido)acetate

Cat. No.: B15062797
M. Wt: 293.34 g/mol
InChI Key: ATLVMLQSSOSRBI-UHFFFAOYSA-N
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Properties

Molecular Formula

C14H15NO4S

Molecular Weight

293.34 g/mol

IUPAC Name

ethyl 2-(naphthalen-1-ylsulfonylamino)acetate

InChI

InChI=1S/C14H15NO4S/c1-2-19-14(16)10-15-20(17,18)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,15H,2,10H2,1H3

InChI Key

ATLVMLQSSOSRBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Ethyl 2-(naphthalene-1-sulfonamido)acetateH2O/H+or OH2-(Naphthalene-1-sulfonamido)acetic acid+Ethanol\text{Ethyl 2-(naphthalene-1-sulfonamido)acetate} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{2-(Naphthalene-1-sulfonamido)acetic acid} + \text{Ethanol}

Conditions and Outcomes :

ReagentProductYieldApplication
Aqueous HClCarboxylic acid85–90%Intermediate for further derivatization
NaOH/EtOHSodium salt of carboxylic acid90–95%Water-soluble form for biological studies

Sulfonamide Reactivity

The sulfonamide group participates in:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-substituted derivatives.

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Ni) in catalytic cross-coupling reactions .

Example :

Ethyl 2-(naphthalene-1-sulfonamido)acetate+R-XN-Alkylated sulfonamide+HX\text{this compound} + \text{R-X} \rightarrow \text{N-Alkylated sulfonamide} + \text{HX}

R = Alkyl/Aryl group; X = Leaving group (e.g., Cl, Br)

Aromatic Electrophilic Substitution

The naphthalene ring undergoes electrophilic substitution, with the sulfonamide group acting as a meta-directing moiety due to its electron-withdrawing nature.

Reaction TypeReagentsPosition of SubstitutionMajor Product
NitrationHNO₃/H₂SO₄C4 or C5Nitro-substituted derivative
SulfonationH₂SO₄/SO₃C5Sulfonic acid derivative

Structural Influence :

  • The sulfonamide group deactivates the ring, slowing reaction rates compared to unsubstituted naphthalene .

Biochemical Interactions

The compound modulates protein-protein interactions (PPIs), particularly with Keap1, by mimicking natural substrates. Its sulfonamide group forms hydrogen bonds with residues like Arg415 in Keap1, enhancing binding affinity .

Key Findings :

  • Fluorescence Polarization Assay : IC₅₀ = 2.5 nM for Keap1 inhibition .

  • Docking Studies : The C2-phthalimidopropyl substituent improves binding via additional H-bonding .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and naphthalene derivatives .

  • Photodegradation : UV light induces cleavage of the sulfonamide bond, forming naphthalene-1-sulfonic acid and ethyl glycinate.

Comparative Reactivity with Analogues

CompoundReactivity Difference
Ethyl 2-(naphthalen-1-yloxy)acetateEther linkage less reactive than sulfonamide
1,4-Bis(arylsulfonamido)naphthalenesEnhanced PPI inhibition due to dual sulfonamide groups

Mechanism of Action

The mechanism of action of ethyl 2-(naphthalene-1-sulfonamido)acetate involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds and other interactions with proteins and enzymes, leading to inhibition or modulation of their activity . The specific pathways involved depend on the target molecule and the context of its use.

Comparison with Similar Compounds

Ethyl 2-(naphthalene-1-sulfonamido)acetate can be compared with other sulfonamide compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the naphthalene ring with the sulfonamide and ethyl ester groups, providing distinct chemical properties and reactivity .

Biological Activity

Ethyl 2-(naphthalene-1-sulfonamido)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily involves its interaction with various biological targets, notably the Keap1-Nrf2 signaling pathway. This pathway plays a crucial role in cellular defense against oxidative stress. The compound has been shown to inhibit the protein-protein interaction (PPI) between Keap1 and Nrf2, leading to increased levels of Nrf2 and subsequent activation of antioxidant response element (ARE)-dependent genes such as NQO1, HMOX1, and GSTM3 .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the naphthalene ring and sulfonamide group significantly affect the biological potency of derivatives. For instance, compounds with electron-donating groups on the aromatic ring enhance antiproliferative activity against cancer cell lines .

CompoundStructureIC50 (µM)Activity
5cNaphthalen-1-yl5.0Antiproliferative against MCF-7
5dNaphthalen-2-yl10.0Antiproliferative against A549
2f2-(4-fluorobenzyloxy)14.2Nrf2 activator

Biological Evaluation

In vitro studies have demonstrated that this compound exhibits antiproliferative properties across various cancer cell lines. For example, compound 5c showed potent activity against MCF-7 breast cancer cells with an IC50 value of 5 µM, indicating its potential as an anticancer agent . Furthermore, the compound's ability to induce Nrf2 activation suggests it may also possess anti-inflammatory properties, which can be beneficial in treating diseases linked to oxidative stress .

Case Studies

  • Anticancer Activity : In a study evaluating a series of naphthalene derivatives, this compound was among the most effective compounds in inhibiting cell proliferation in MCF-7 and A549 cell lines. The presence of the naphthalene moiety was critical for enhancing biological activity .
  • Oxidative Stress Modulation : Research highlighted that derivatives activating the Nrf2 pathway could mitigate oxidative damage in cellular models, suggesting therapeutic implications for conditions like neurodegenerative diseases and cancer .
  • Antimicrobial Activity : While not primarily studied for antimicrobial effects, related compounds within the naphthalene sulfonamide class have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for further exploration in this area .

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